molecular formula C15H24N2 B1596215 1,5-Dicyclohexylimidazole CAS No. 80964-44-9

1,5-Dicyclohexylimidazole

Cat. No. B1596215
CAS RN: 80964-44-9
M. Wt: 232.36 g/mol
InChI Key: RPUYMGRFOKMRSB-UHFFFAOYSA-N
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Description

1,5-Dicyclohexylimidazole is an organic compound with the molecular formula C15H24N2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 1,5-Dicyclohexylimidazole consists of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, flanked by two cyclohexyl groups . The molecular weight of this compound is 232.36 g/mol .


Physical And Chemical Properties Analysis

1,5-Dicyclohexylimidazole has a melting point of 114-116 °C and a predicted boiling point of 410.3±14.0 °C . Its density is predicted to be 1.13±0.1 g/cm3 .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Agents

1,5-Dicyclohexylimidazole and its derivatives have shown potential in the development of antimicrobial and anti-inflammatory agents. Benzimidazole derivatives, a group that includes 1,5-Dicyclohexylimidazole, are noted for their wide range of biological properties, such as antimicrobial activity. For instance, certain benzimidazole derivatives have demonstrated effective antimicrobial activities against various test organisms like Escherichia coli and Candida albicans, indicating their potential use in treating infections and as alternative antimicrobial drugs (Isik et al., 2020). Additionally, these derivatives have been explored for their anti-inflammatory effects, interacting with different receptors and enzymes, thus showing promise in the development of new anti-inflammatory drugs (Veerasamy et al., 2021).

Anticancer Applications

Benzimidazole derivatives have also been investigated for their potential applications in cancer treatment. The structural similarity of benzimidazole to naturally occurring nucleotides allows it to interact with various biopolymers in living systems, making it a promising pharmacophore in anticancer research. Several studies have reported on the synthesis and evaluation of benzimidazole derivatives for their anticancer activities, indicating the potential of these compounds in developing new anticancer drugs (Yadav et al., 2016).

Antidiabetic Agents

Research has also indicated the potential of 1,5-Dicyclohexylimidazole derivatives in the treatment of diabetes. For example, benzimidazole-pyrazoline hybrid molecules have been synthesized and evaluated for their anti-diabetic potential, with some showing significant α-glucosidase inhibition activity, suggesting their usefulness in diabetes management (Ibraheem et al., 2020).

Synthesis of Novel Heterocyclic Compounds

The versatile chemical structure of 1,5-Dicyclohexylimidazole makes it a useful precursor in the synthesis of various heterocyclic compounds. Its use in the synthesis of new chemical entities, such as C2-symmetric 1,2-diamines, demonstrates its importance in organic chemistry and drug development (Vemula et al., 2017).

Safety And Hazards

1,5-Dicyclohexylimidazole may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

1,5-dicyclohexylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-3-7-13(8-4-1)15-11-16-12-17(15)14-9-5-2-6-10-14/h11-14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUYMGRFOKMRSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CN=CN2C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352129
Record name 1,5-Dicyclohexylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dicyclohexylimidazole

CAS RN

80964-44-9
Record name 1,5-Dicyclohexylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Dicyclohexylimidazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
159
Citations
SI Murahashi, S Noji, N Komiya - Advanced Synthesis & …, 2004 - Wiley Online Library
A (salen)manganese(III) complex bearing a chiral binaphthyl strapping unit catalyzes the enantioselective hydroxylation of indane (up to 34% ee) and the epoxidation of alkenes (up to …
Number of citations: 63 onlinelibrary.wiley.com
BY Wang, DA Turner, T Zujović… - … A European Journal, 2011 - Wiley Online Library
Cup‐shaped porphyrin 1 a has four norbornane rings for encircling space and this type of host could be of interest in supramolecular and catalytic chemistry. We used 1 H NMR …
TG Traylor, N Koga, LA Deardurff - Journal of the American …, 1985 - ACS Publications
A new iron porphyrin, 3, 5-pyridine-5, 5-hemecyclophane, has been prepared, and its dioxygen and carbon monoxide binding studied. In contrast to other “strapped” pyridines with …
Number of citations: 102 pubs.acs.org
TG Traylor, R Popovitz-Biro - Journal of the American Chemical …, 1988 - ACS Publications
The kinetics and equilibria for binding carbon monoxide or dioxygen to the previously described adamantane-heme-[6.6] cyclophane were changed very little by substituting the …
Number of citations: 75 pubs.acs.org
JP Collman, VJ Lee, X Zhang, JA Ibers… - Journal of the …, 1993 - ACS Publications
Catalytic asymmetric epoxidation has received considerable attention over the past 15 years. Some catalysts routinely give greater than 90% enantiomeric excess (ee) in the …
Number of citations: 117 pubs.acs.org
HR Lucas, GJ Meyer, KD Karlin - Journal of the American …, 2009 - ACS Publications
Intermolecular nitrogen monoxide (·NO) and carbon monoxide (CO) transfer from iron to copper and back, a phenomenon not previously observed, has been accomplished by …
Number of citations: 22 pubs.acs.org
C Le Moigne, T Picaud, A Boussac, B Loock… - Inorganic …, 2003 - ACS Publications
The absorption and resonance Raman (RR) spectra of the bis-N-methylimidazole, bis-1,5-dicyclohexylimidazole, and bis-pyridine complexes of the meso-ααββ and meso-αβαβ …
Number of citations: 12 pubs.acs.org
S David, BR James, D Dolphin - Journal of inorganic biochemistry, 1986 - Elsevier
Solution equilibria are presented for in situ reactions of the type Fe II (porp) + B α Fe II (porp)B, where porp represents the dianion of some durene-capped porphyrins with variable …
Number of citations: 10 www.sciencedirect.com
MT Kieber‐Emmons, MF Qayyum, Y Li… - Angewandte …, 2012 - Wiley Online Library
Cytochromec oxidase (CcO) catalyzes the four-electron reduction of dioxygen to form water in the terminal step of the electron transport chain.[1] Dioxygen binds to a unique heme–…
Number of citations: 45 onlinelibrary.wiley.com
JP Collman, VJ Lee, CJ Kellen-Yuen… - Journal of the …, 1995 - ACS Publications
Nine members of a family of new chiral porphyrins have been prepared from reactions between ditosylthreitol derivatives and 5, 10, 15, 20-tetrakis (2-hydroxyphenyl) porphyrin. The …
Number of citations: 201 pubs.acs.org

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